

An In-depth Technical Guide to Hexanedioic Acid for Research Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: hexanedioic acid

Cat. No.: B1261101

[Get Quote](#)

Introduction: The Indispensable Dicarboxylic Acid

Hexanedioic acid, more commonly known as adipic acid, is a white, crystalline organic compound that stands as one of the most significant dicarboxylic acids in industrial chemistry. [1][2] With an annual global production estimated at 2.5 million metric tons, its importance cannot be overstated.[2][3] While it occurs naturally in sources like beet juice, the vast majority is manufactured for a wide array of applications.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development. Its molecular structure, featuring a six-carbon backbone capped by two carboxylic acid functional groups, gives it a unique reactivity profile that makes it a cornerstone monomer in the polymer industry and a versatile intermediate in chemical synthesis.[4][5][6]

Core Physicochemical and Structural Properties

Hexanedioic acid (CAS: 124-04-9) is an odorless, white crystalline solid at room temperature. [4][5] Its defining structural feature is a linear chain of four methylene groups flanked by two carboxyl groups, granting it the properties of a diprotic acid.[2][5] This structure is fundamental to its primary role in step-growth polymerization.

Key Physical and Chemical Data

The essential properties of **hexanedioic acid** are summarized below, providing a critical data reference for experimental design and process modeling.

Property	Value	Source(s)
IUPAC Name	Hexanedioic acid	[2]
Synonyms	Adipic acid, 1,4- Butanedicarboxylic acid	[2][4][7]
Molecular Formula	C ₆ H ₁₀ O ₄	[2][4]
Molecular Weight	146.14 g/mol	[2][4]
Appearance	White crystalline powder or granules	[2][4]
Melting Point	151–154 °C (304–309 °F)	[4][5]
Boiling Point	337.5 °C (639.5 °F) (decomposes)	[2][4]
Density	1.360 g/cm ³	[2]
Solubility in Water	24 g/L at 25 °C	[2]
Solubility (Other)	Soluble in alcohol, acetone; slightly soluble in cyclohexane	[2][4]
pKa Values	pKa1 = 4.41, pKa2 = 5.41	[2]

Chemical Reactivity and Causality

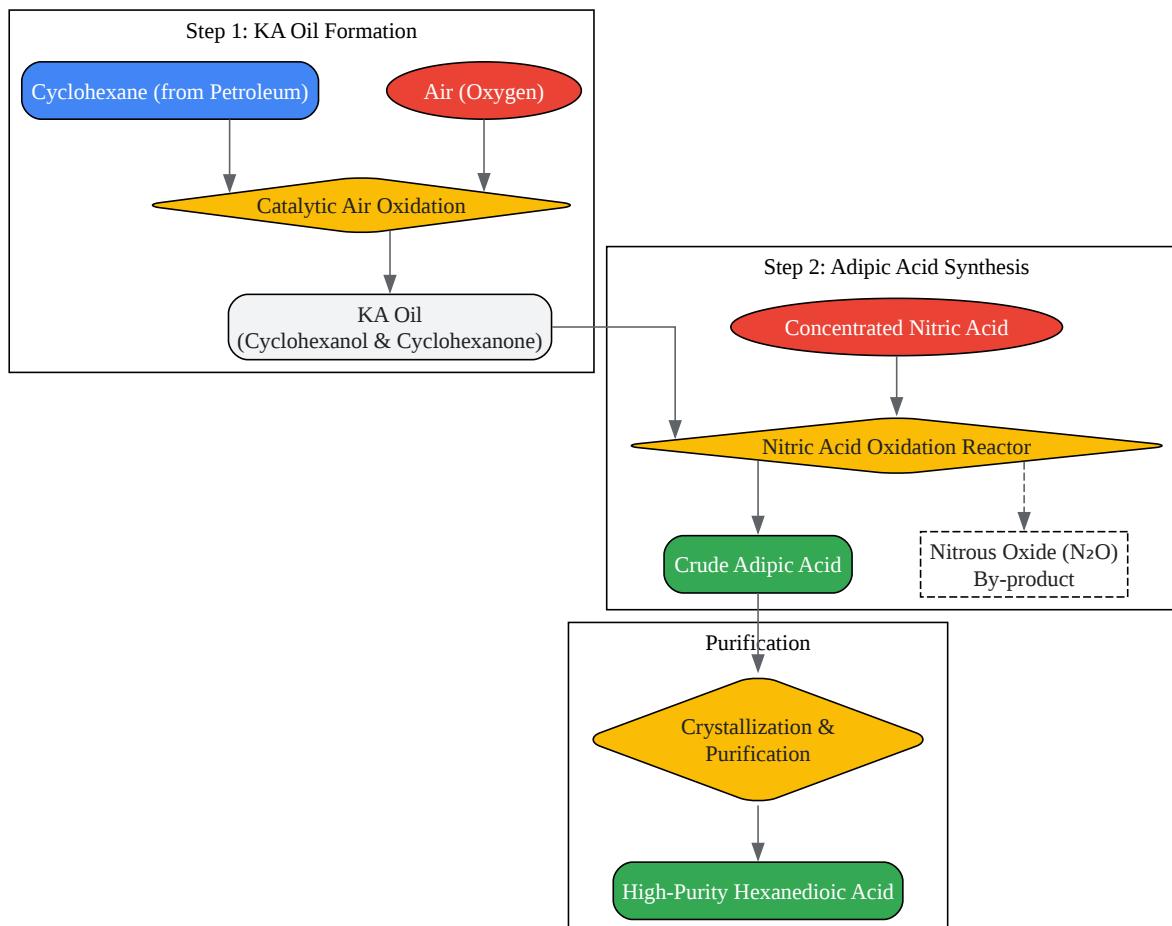
As a dicarboxylic acid, **hexanedioic acid**'s reactivity is dominated by its two carboxyl groups. This dual functionality is the primary reason for its extensive use in polymer chemistry.

- Polycondensation: It readily reacts with diamines, such as hexamethylenediamine, to form polyamides. This specific reaction is the basis for producing Nylon 6,6, where the stoichiometry of the two monomers is critical for achieving high molecular weight polymers. [1][7]
- Esterification: It reacts with alcohols to form esters. When reacted with diols, it produces polyesters. Its esters are often used as plasticizers to enhance the flexibility of polymers like PVC.[4][7]

- Intramolecular Condensation: Under high temperatures and in the presence of certain catalysts like barium hydroxide, it can undergo intramolecular condensation and ketonization to form cyclopentanone.[2][8] This thermal decomposition is a key consideration in high-temperature processing.

Synthesis and Industrial Manufacturing

Understanding the synthesis of **hexanedioic acid** is crucial for appreciating its economic and environmental context. The dominant commercial route has long been established, but environmental pressures are driving innovation toward more sustainable methods.


Conventional Two-Step Oxidation Process

The most common industrial method for producing **hexanedioic acid** involves the oxidation of cyclohexane.[9] This is a two-step process:

- Cyclohexane Oxidation: In the first step, cyclohexane is oxidized with air to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as "KA oil" (Ketone-Alcohol oil).[1][10][11]
- Nitric Acid Oxidation: The KA oil is then oxidized using concentrated nitric acid. This reaction cleaves the cyclohexane ring to form **hexanedioic acid**.[1][10] Minor by-products, including glutaric and succinic acids, are also formed.[2]

Causality Behind the Process: This method is favored due to the relatively low cost and high availability of cyclohexane from petroleum refining.[9][10] However, its major drawback is environmental. The use of nitric acid results in the co-production of significant quantities of nitrous oxide (N₂O), a potent greenhouse gas with a much higher global warming potential than carbon dioxide.[1][9][10] Abatement technologies are often required to capture and decompose the N₂O emissions.[3]

Industrial Production Workflow

[Click to download full resolution via product page](#)

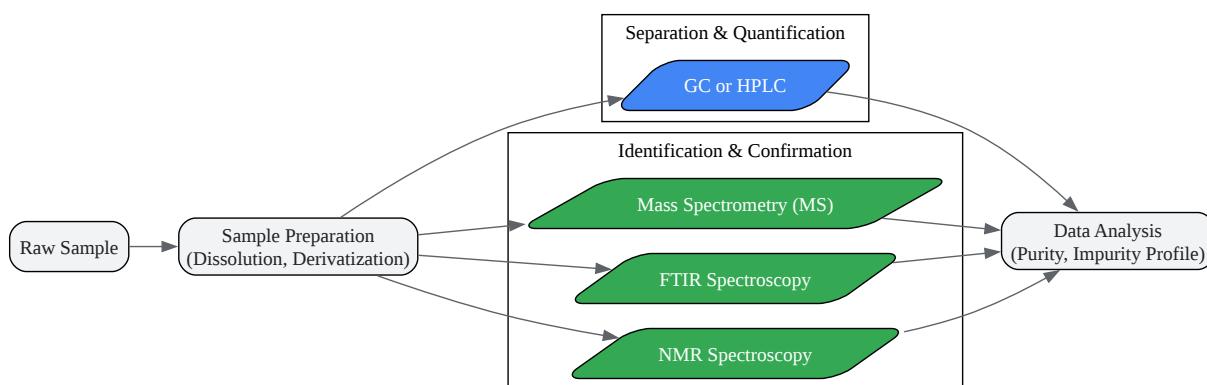
Caption: Conventional two-step industrial synthesis of **hexanedioic acid**.

Emerging "Green" Synthesis Routes

To mitigate the environmental impact of the conventional process, significant research is focused on sustainable alternatives.

- Bio-based Production: One of the most promising avenues involves using renewable feedstocks like glucose or plant biomass.^[9] Microorganisms are engineered to convert these sugars via fermentation into precursors like cis,cis-muconic acid or glucaric acid, which are then catalytically converted to **hexanedioic acid**.^{[9][12]}
- Alternative Oxidation: Researchers have explored processes that use ozone and UV light to oxidize KA oil, which eliminates the production of N₂O.^[1] However, scaling this technology for commercial use presents challenges.^{[1][7]}
- From 1,6-Hexanediol: Another route involves the oxidation of 1,6-hexanediol, which can itself be derived from bio-based sources like 5-hydroxymethylfurfural (HMF).^{[12][13]}

Analytical Methodologies for Characterization


Rigorous analytical control is essential for ensuring the purity and quality of **hexanedioic acid**, particularly for applications in pharmaceuticals and high-performance polymers. A multi-technique approach is typically employed.

Spectroscopic and Chromatographic Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile impurities and by-products like glutaric and succinic acids.^[14] Coupling it with MS allows for definitive identification of these components.^{[8][14]} Derivatization is often required to increase the volatility of the diacids.^[15]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is used for quantifying **hexanedioic acid** in various matrices.^[16] It is also suitable for monitoring reaction progress during synthesis.^[15]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and effective tool for functional group identification. The spectrum of **hexanedioic acid** is characterized by a broad O-H stretch from the carboxylic acid groups and a sharp C=O stretch.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed structural confirmation of the final product and can be used to identify impurities.[14]

Standard Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Integrated analytical workflow for **hexanedioic acid** characterization.

Experimental Protocol: Purity Assay via Titration

This protocol provides a self-validating system for determining the purity of a **hexanedioic acid** sample. The principle relies on the acid-base neutralization of its two carboxylic acid groups.

Objective: To determine the purity of a **hexanedioic acid** sample by titration with a standardized sodium hydroxide solution.

Materials:

- **Hexanedioic acid** sample (approx. 0.5 g)

- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Phenolphthalein indicator solution
- Deionized water
- Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette

Methodology:

- Sample Preparation: Accurately weigh approximately 0.5 g of the **hexanedioic acid** sample and record the mass to four decimal places. Transfer the sample to a 250 mL Erlenmeyer flask.
- Dissolution: Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample. Gentle heating may be applied if necessary. Allow the solution to cool to room temperature.
- Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.
- Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.
- Titration: Titrate the **hexanedioic acid** solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color. Record the final burette volume.
- Calculation:
 - Volume of NaOH used (V) = Final volume - Initial volume.
 - Moles of NaOH = Molarity of NaOH \times V (in Liters).
 - Since **hexanedioic acid** is diprotic, 2 moles of NaOH react with 1 mole of **hexanedioic acid**.
 - Moles of **Hexanedioic Acid** = (Moles of NaOH) / 2.

- Mass of **Hexanedioic Acid** = Moles × 146.14 g/mol .
- Purity (%) = (Calculated Mass / Weighed Mass) × 100.

Trustworthiness: The accuracy of this protocol is contingent on the precise standardization of the NaOH titrant and the careful identification of the titration endpoint. Performing the titration in triplicate and averaging the results ensures reproducibility and validates the measurement.

Key Applications in Research and Industry

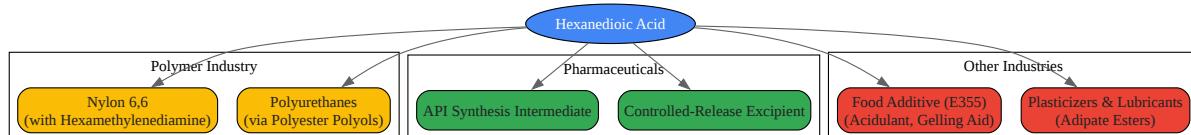
The versatility of **hexanedioic acid** makes it a critical raw material across numerous sectors.

Polymer Synthesis

The vast majority of **hexanedioic acid** produced globally is used as a comonomer for the production of polymers.[1][4]

- Nylon 6,6: This is the largest application.[3][17] **Hexanedioic acid** undergoes polycondensation with 1,6-hexamethylenediamine to produce Nylon 6,6, a high-performance polyamide renowned for its mechanical strength, thermal stability, and durability.[1][17] It is used extensively in automotive parts, textiles, carpets, and industrial fibers.[3][17][18]
- Polyurethanes: It serves as a monomer for producing polyester polyols, which are then reacted with isocyanates to form polyurethanes.[1][4][7] These find use in foams, coatings, adhesives, and elastomers.[7]

Pharmaceutical and Drug Development


In the pharmaceutical industry, **hexanedioic acid**'s utility is growing.

- Synthesis Intermediate: It can be used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4] Its derivatives, such as **hexanedioic acid** monohydrazide, are pivotal for creating hydrazide and hydrazone compounds with potential therapeutic activities.[6]
- Controlled-Release Formulations: Its properties are explored for use in creating matrix tablets for the controlled release of drugs.[17] As a pH-modulating excipient, it can influence drug dissolution profiles.

Food and Other Industries

- Food Additive (E355): Food-grade **hexanedioic acid** is used as an acidulant to impart a tart flavor and to regulate pH in beverages, gelatin desserts, and jams.[2][4][17]
- Plasticizers and Lubricants: Esters derived from **hexanedioic acid** are used as plasticizers to increase the flexibility of PVC and other resins.[4][7] They are also components in synthetic lubricants.[4][7]

Application Map

[Click to download full resolution via product page](#)

Caption: Major industrial and research applications of **hexanedioic acid**.

Safety, Handling, and Toxicology

While **hexanedioic acid** is a common industrial chemical, proper handling is essential to ensure safety.

- Hazard Identification: It is classified as causing serious eye irritation or damage.[19][20][21] It may also cause skin and respiratory tract irritation, especially in dust form.[4][22][23] It is considered to have low acute toxicity if ingested.[22][24]
- Handling Precautions: Use with adequate ventilation to avoid inhaling dust.[4] Wear appropriate personal protective equipment (PPE), including safety goggles or face protection and gloves.[21][23] Eyewash stations and safety showers should be readily accessible.[23]

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][23] Keep away from incompatible materials such as strong oxidizing agents and alkalies.[4][23][25]
- Toxicological Profile: The chemical is reported to be non-mutagenic and is not classified as a carcinogen.[22][25] Long-term exposure to dust may cause respiratory irritation.[22]

Conclusion

Hexanedioic acid is a fundamentally important chemical whose utility spans from the production of high-strength polymers that are integral to modern life to specialized roles in food technology and pharmaceutical science. Its straightforward linear structure and dual carboxylic acid functionality provide a reliable and versatile platform for chemical synthesis. While the conventional manufacturing process presents environmental challenges, ongoing research into bio-based and greener synthetic routes promises to enhance its sustainability profile, ensuring that **hexanedioic acid** will remain a vital component in science and industry for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [acs.org](#) [acs.org]
- 2. Adipic acid - Wikipedia [[en.wikipedia.org](#)]
- 3. [climateactionreserve.org](#) [climateactionreserve.org]
- 4. [consolidated-chemical.com](#) [consolidated-chemical.com]
- 5. [study.com](#) [study.com]
- 6. [nbinno.com](#) [nbinno.com]
- 7. [atamankimya.com](#) [atamankimya.com]
- 8. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 9. upbiochemicals.com [upbiochemicals.com]
- 10. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 11. chemcess.com [chemcess.com]
- 12. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of *Gluconobacter oxydans* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. nbinno.com [nbinno.com]
- 18. dataintelo.com [dataintelo.com]
- 19. Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2 | C6H10O4 | CID 16212946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cdn.chemservice.com [cdn.chemservice.com]
- 21. download.bASF.com [download.bASF.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. fishersci.com [fishersci.com]
- 24. Showing Compound Hexanedioic acid (FDB008309) - FooDB [foodb.ca]
- 25. cosmobiousa.com [cosmobiousa.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexanedioic Acid for Research Professionals]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261101#hexanedioic-acid-fundamental-properties-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com